N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
This compound is recognized for its excellent hole mobility, high glass transition temperature, and stable thin-film morphology during thermal deposition . It has been widely utilized in flat panel displays and other organic electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with N-(1-naphthyl)-N-phenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Scientific Research Applications
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl exerts its effects involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient hole injection and transport, which is crucial for the performance of OLEDs and other organic electronic devices . The molecular targets include the active layers in these devices, where the compound facilitates charge transport and recombination .
Comparison with Similar Compounds
4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl is often compared with other hole-transporting materials such as:
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine (NPB): Similar in structure and function, but with different electronic properties.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine (VNPB): Known for its solution-processable properties and use in perovskite solar cells.
The uniqueness of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl lies in its high glass transition temperature and stable thin-film morphology, making it highly suitable for use in OLEDs and other electronic devices .
Properties
IUPAC Name |
N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBKWKFFTZAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408009 | |
Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123847-85-8 | |
Record name | N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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